molecular formula C41H78Na4O22P4 B593998 PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

Cat. No.: B593998
M. Wt: 1138.9 g/mol
InChI Key: OKHWJEMVEFYEGE-GQDGIFEPSA-J
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Description

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt): is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. It shares the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(3,4,5)-P3 plays a crucial role in cellular signaling pathways by regulating various cellular processes .

Preparation Methods

Synthetic Routes:: The synthesis of PtdIns-(3,4,5)-P3 involves the following steps:

    Starting Material: Phosphatidylinositol (PtdIns) serves as the starting material.

    Phosphorylation: PtdIns undergoes phosphorylation at the 3, 4, and 5 positions using specific kinases.

    Lipid Modification: The resulting PtdIns-(3,4,5)-P3 is modified with palmitoyl groups at the sn-1 and sn-2 positions.

    Sodium Salt Formation: The final compound is converted to its sodium salt form for stability and solubility.

Industrial Production:: Industrial production methods typically involve enzymatic or chemical synthesis, followed by purification and formulation into a stable product.

Chemical Reactions Analysis

Reactions:: PtdIns-(3,4,5)-P3 can undergo various reactions, including:

    Phosphorylation: Further phosphorylation to generate other inositol phosphates.

    Hydrolysis: Cleavage by phosphoinositide-specific phospholipase C to produce inositol triphosphate (IP3) and DAG.

Common Reagents and Conditions::

    Phosphorylation Kinases: Enzymes such as PI3-kinase.

    Phospholipase C: Enzyme responsible for hydrolysis.

    Solvents: Organic solvents like chloroform and methanol.

Major Products:: The major products include PtdIns-(3,4,5)-P3 itself, as well as its hydrolysis products (IP3 and DAG).

Scientific Research Applications

PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:

    Cell Signaling: Regulates cell growth, survival, and proliferation.

    Metabolism: Influences glucose homeostasis and lipid metabolism.

    Immune Response: Modulates immune cell activation and function.

    Cancer Research: Implicated in cancer progression and metastasis.

Mechanism of Action

PtdIns-(3,4,5)-P3 acts as a second messenger by binding to specific proteins, including Akt (protein kinase B), leading to downstream signaling cascades. It activates pathways involved in cell survival, growth, and motility.

Comparison with Similar Compounds

PtdIns-(3,4,5)-P3 is unique in its specific phosphorylation pattern and role in PI3K/Akt signaling. Similar compounds include PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) and PtdIns-(1,2-dipalmitoyl) (ammonium salt) .

Properties

IUPAC Name

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHWJEMVEFYEGE-GQDGIFEPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78Na4O22P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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